molecular formula C16H18N2O3S2 B6573512 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide CAS No. 946351-87-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Cat. No.: B6573512
CAS No.: 946351-87-7
M. Wt: 350.5 g/mol
InChI Key: REWIUGCIVGITPU-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl group attached to two other groups . One of these groups is a nitrogen atom, forming the amide, and the other group in this case is a complex moiety containing a thiophene and a tetrahydroquinoline .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines . The thiophene and tetrahydroquinoline moieties would likely be pre-formed and introduced during this step .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonyl group, the amide linkage, and the thiophene and tetrahydroquinoline rings . These different components could potentially allow for a variety of intermolecular interactions, such as hydrogen bonding or pi stacking .


Chemical Reactions Analysis

Sulfonamides, including this compound, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Sulfonamides are typically solid at room temperature, and many are soluble in organic solvents .

Future Directions

The future research directions for this compound could include further exploration of its synthesis and characterization, investigation of its potential biological activity, and study of its physical and chemical properties .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)18-9-3-5-12-7-8-13(11-14(12)18)17-16(19)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWIUGCIVGITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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